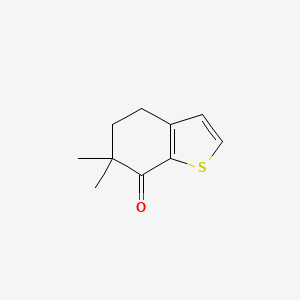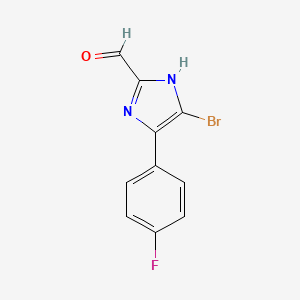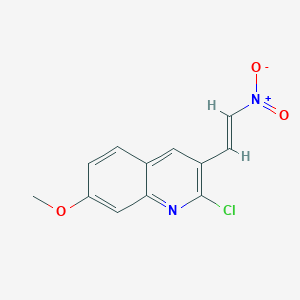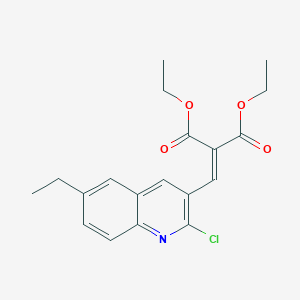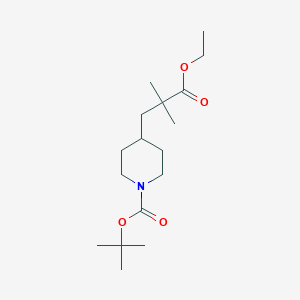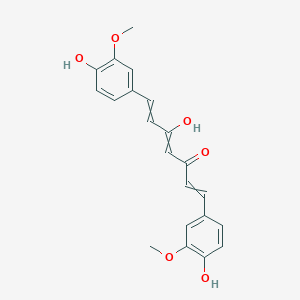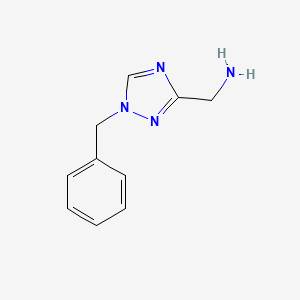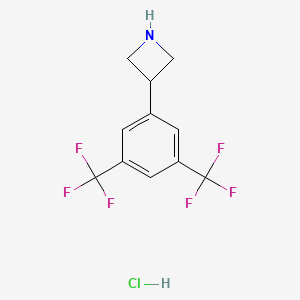
3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of trifluoromethyl groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted phenyl compound. For example, 3,5-bis(trifluoromethyl)benzene can be used as a precursor.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. One common method involves the use of a Grignard reagent derived from the substituted phenyl compound, which reacts with an appropriate azetidine precursor.
Hydrochloride Formation: The final step involves the conversion of the azetidine compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring or the azetidine ring.
Substitution: The trifluoromethyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The azetidine ring can participate in various chemical reactions, facilitating the compound’s activity in different biological and chemical contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
3-(3,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly enhances its chemical stability and reactivity compared to similar compounds with fewer or different substituents. This unique structure makes it particularly valuable in applications requiring high stability and specific reactivity.
Propriétés
Formule moléculaire |
C11H10ClF6N |
|---|---|
Poids moléculaire |
305.65 g/mol |
Nom IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C11H9F6N.ClH/c12-10(13,14)8-1-6(7-4-18-5-7)2-9(3-8)11(15,16)17;/h1-3,7,18H,4-5H2;1H |
Clé InChI |
ABXVNGFOPBCBFK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



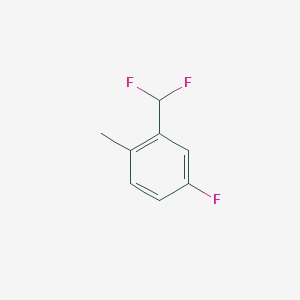
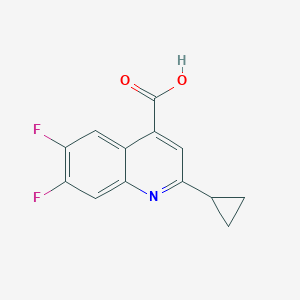
![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)

